molecular formula C7H5BrN2O2 B2687491 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 943995-72-0

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No. B2687491
CAS RN: 943995-72-0
M. Wt: 229.033
InChI Key: JNJPDSJIBLTHIY-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, also known as this compound, is a heterocyclic organic compound with a unique chemical structure. It is classified as a pyrido[3,4-b][1,4]oxazin-2(3H)-one derivative, and is a member of the pyrido[3,4-b][1,4]oxazin-2(3H)-one family of heterocyclic compounds. This compound has been studied for its potential applications in medicine, biochemistry, and chemistry.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • One-Pot Synthesis : A notable application involves the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the efficient annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. This method leverages cesium carbonate in refluxing acetonitrile, featuring a Smiles rearrangement and subsequent cyclization for synthesis efficiency (Cho et al., 2003).

  • Heterocyclic Synthesis : Another application is in the synthesis of polyfunctional azoles and azines from α-bromo ketoximes, demonstrating how α-bromoacetophenone oxime undergoes various halogen substitutions to yield heterocyclic compounds including pyrido[3,2‐e]oxazine derivatives (Mohareb et al., 1987).

  • Synthesis of Pyrrole Derivatives : The compound has been utilized in the synthesis of pyrrole derivatives via deoxygenation of 4H-1,2-oxazines, derived from α-bromooximes and enamines, with iron carbonyl complexes. This process exemplifies the application in synthesizing nitrogen-containing heterocycles, which are essential in many pharmaceuticals (Nakanishi et al., 1981).

Medicinal Chemistry

  • Antiproliferative Activity : Research into the anti-proliferative effects of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives against human cancer cell lines highlights the potential medicinal applications. Specifically, the 7-Bromo-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one derivative exhibited promising anti-proliferative effects, suggesting a role in cancer treatment research (Badolato et al., 2017).

  • Nox4/Nox1 Inhibitors : Pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives have been identified as novel dual Nox4/Nox1 inhibitors. These compounds show promise in the treatment of idiopathic pulmonary fibrosis, demonstrating the therapeutic potential of these heterocyclic systems (Gaggini et al., 2011).

Material Science

  • Fluorescent Organic Compounds : The synthesis of pyrido[1,2-b][1,2,4]triazines, which emit considerable red light in the 650 nm range, showcases an application in developing new classes of red fluorescent organic compounds for potential use in imaging and sensing technologies (Darehkordi et al., 2018).

properties

IUPAC Name

7-bromo-1H-pyrido[3,4-b][1,4]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJPDSJIBLTHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NC=C2O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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